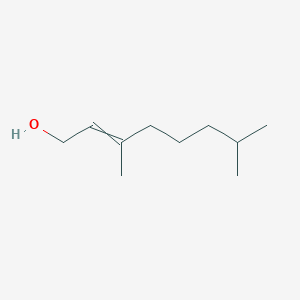

3,7-Dimethyloct-2-en-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloct-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAWJUOCXKIHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866002 | |

| Record name | 3,7-Dimethyloct-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40607-48-5 | |

| Record name | 3,7-Dimethyl-2-octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40607-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloct-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Reactivity, and Toxicology of 3,7-Dimethyloct-2-en-1-ol

Executive Summary

3,7-Dimethyloct-2-en-1-ol (commonly referred to as 6,7-dihydrogeraniol) is a monounsaturated, branched-chain aliphatic alcohol[1][2]. Structurally, it is a derivative of geraniol in which the C6-C7 double bond has been reduced[3]. This compound occupies a unique and highly specific position in chemical research: it is a valuable biochemical probe for studying terpene biosynthesis[4] and an industrial intermediate for complex molecule synthesis[5]. However, due to its propensity to form electrophilic haptens, it is strictly prohibited in consumer cosmetics and fragrances[6][7]. This whitepaper synthesizes its physicochemical properties, enzymatic reactivity, toxicological mechanisms, and validated experimental workflows.

Chemical Identity and Physical Properties

The physical properties of 3,7-dimethyloct-2-en-1-ol are dictated by its hydrophobic eight-carbon chain, the allylic hydroxyl group, and the steric hindrance provided by the methyl groups at the C3 and C7 positions[1].

Table 1: Physicochemical Profile of 3,7-Dimethyloct-2-en-1-ol

| Property | Value |

| IUPAC Name | (E)-3,7-dimethyloct-2-en-1-ol[2] |

| Common Synonyms | 6,7-Dihydrogeraniol; 3,7-Dimethyl-2-octen-1-ol[2] |

| CAS Registry Number | 40607-48-5[1] |

| Molecular Formula | C10H20O[2] |

| Molecular Weight | 156.265 g/mol [8] |

| XLogP3 | 3.40 (Highly Hydrophobic)[2][3] |

| Appearance | Colorless liquid with characteristic odor[1] |

| Solubility | Soluble in organic solvents; limited in water[1] |

Biochemical Utility: Terpene Biosynthesis

In enzymology, 3,7-dimethyloct-2-en-1-ol is utilized to probe the active sites of prenyltransferases[4]. When converted to its pyrophosphate ester (6,7-dihydrogeranyl pyrophosphate), it acts as a substrate analogue for liver prenyltransferase[9].

Mechanistic Causality : Prenyltransferase normally catalyzes the condensation of isopentenyl pyrophosphate (IPP) with geranyl pyrophosphate. The enzyme readily accepts 6,7-dihydrogeranyl pyrophosphate, yielding 10,11-dihydrofarnesyl pyrophosphate[4][9]. The

Biosynthetic condensation of 6,7-dihydrogeranyl pyrophosphate and IPP by prenyltransferase.

Industrial Synthesis: Vitamin E Precursor

In industrial organic chemistry, 6,7-dihydrogeraniol serves as a critical building block. It is utilized in the preparation of hexahydrofarnesylacetone, a novel intermediate in the total synthesis of Vitamin E (

Toxicology and Regulatory Restrictions (IFRA)

Despite its pleasant odor profile, 3,7-dimethyloct-2-en-1-ol is strictly prohibited for use as a fragrance ingredient under the International Fragrance Association (IFRA) standards and the EU Cosmetic Products Regulation[6][7].

Mechanistic Causality of Sensitization : The intrinsic property driving this prohibition is severe dermal sensitization[2][10]. The compound acts as a "prohapten." Upon exposure to air (auto-oxidation) or skin metabolism (Cytochrome P450-mediated oxidation), the allylic alcohol is converted into highly reactive electrophilic species, such as 6,7-epoxides or conjugated aldehydes[11]. These electrophiles covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal proteins. This hapten-protein complex is phagocytosed by Langerhans cells and presented to T-cells, triggering a potent allergic contact dermatitis response[11].

Haptenation mechanism leading to dermal sensitization by 3,7-dimethyloct-2-en-1-ol.

Validated Experimental Protocols

Protocol A: Enzymatic Synthesis and Kinetic Profiling of 10,11-Dihydrofarnesyl Pyrophosphate

This self-validating in vitro assay measures prenyltransferase activity using the 6,7-dihydrogeranyl analogue[4][9].

-

Substrate Preparation : Dissolve synthetic 6,7-dihydrogeranyl pyrophosphate in 0.05 M Tris-HCl buffer (pH 7.5) containing 5 mM

. Causality: -

Enzyme Incubation : In a 1 mL reaction volume, combine 1.11 μM 6,7-dihydrogeranyl pyrophosphate, 5.0 μM [

]-isopentenyl pyrophosphate, and 10 μg of purified liver prenyltransferase[4]. -

Reaction Execution : Incubate the mixture at 37°C for 30 minutes.

-

Termination & Extraction : Terminate the reaction by adding 1 mL of 1 M HCl. Extract the resulting allylic pyrophosphates using water-saturated 1-butanol.

-

Validation : Cleave the extracted pyrophosphates with alkaline phosphatase. Analyze the liberated alcohols via GC-MS to confirm the exact mass of 10,11-dihydrofarnesol, ensuring no off-target isomerization occurred.

Protocol B: GC-MS Profiling of Volatile Components in Natural Extracts

This protocol is optimized for detecting trace amounts of 3,7-dimethyloct-2-en-1-ol in complex matrices[12].

-

Extraction : Macerate 1 g of the sample in 10 mL absolute ethanol. Vortex thoroughly and extract for 24 hours in a 28°C shaking incubator[12].

-

Headspace Equilibration : Transfer 1 mL of the extract into a 20 mL headspace vial. Add 10 μL of 2-nonanone (0.008 μL/mL) to serve as an internal standard for quantitative self-validation[12]. Equilibrate the sealed vial in a water bath at 70°C for 20 minutes[12].

-

Chromatographic Separation : Inject the headspace gas into a GC-MS equipped with an Rtx-1MS column (30 m × 0.32 mm × 0.25 μm)[12]. Use Nitrogen (99.999%) as the carrier gas at a flow rate of 2.41 mL/min[12].

-

Temperature Gradient : Set the inlet temperature to 250°C. Start the column at 40°C (hold 2 min), ramp at 8°C/min to 130°C (hold 4 min), then ramp at 15°C/min to 250°C (hold 3 min)[12].

-

Mass Spectrometry : Utilize electron ionization (EI) at 70 eV. Identify 3,7-dimethyloct-2-en-1-ol by matching its fragmentation pattern (parent ion m/z 156.26) against the NIST spectral library[8][12].

References

-

[3] Title: 6,7-dihydrogeraniol 2-octen-1-ol, 3,7-dimethyl. Source: The Good Scents Company. URL:[Link]

-

[6] Title: 3,7-dimethyloct-2-en-1-ol - Substance Information. Source: ECHA. URL:[Link]

-

[2] Title: 2-Octen-1-ol, 3,7-dimethyl-. Source: PubChem. URL:[Link]

-

[8] Title: 2-Octen-1-ol, 3,7-dimethyl-. Source: NIST WebBook. URL:[Link]

-

[10] Title: 6,7-dihydrogeraniol 2-octen-1-ol, 3,7-dimethyl. Source: The Good Scents Company. URL: [Link]

-

[7] Title: INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES. Source: Europa.eu. URL: [Link]

-

[11] Title: RIFM fragrance ingredient safety assessment. Source: ResearchGate. URL:[Link]

-

[4] Title: Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase. Source: Biochemical Journal. URL:[Link]

-

[9] Title: Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase. Source: PubMed. URL: [Link]

-

[12] Title: Volatile Compound Profiling and Antibacterial Efficacy of Heyang Fragrance. Source: MDPI. URL: [Link]

-

[5] Title: How to Synthesize Vitamin E. Source: 物理化学学报 (Acta Physico-Chimica Sinica). URL: [Link]

Sources

- 1. CAS 40607-48-5: 3,7-Dimethyl-2-octen-1-ol | CymitQuimica [cymitquimica.com]

- 2. 2-Octen-1-ol, 3,7-dimethyl- | C10H20O | CID 5365836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-dihydrogeraniol, 40607-48-5 [thegoodscentscompany.com]

- 4. portlandpress.com [portlandpress.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. ec.europa.eu [ec.europa.eu]

- 8. 2-Octen-1-ol, 3,7-dimethyl- [webbook.nist.gov]

- 9. Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6,7-dihydrogeraniol, 40607-48-5 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

De Novo Biosynthesis of Nerol in Engineered Saccharomyces cerevisiae: A Technical Guide

Executive Summary: The Monoterpene Challenge

Nerol, the cis-isomer of geraniol, is an acyclic monoterpene alcohol highly valued in the pharmaceutical, cosmetic, and fragrance industries for its characteristic sweet, rosy aroma and bioactive properties[1]. Historically, nerol has been extracted from plant essential oils—a process plagued by low yields, seasonal variability, and ecological unsustainability[1].

Metabolic engineering of the yeast Saccharomyces cerevisiae presents a scalable, sustainable alternative. However, monoterpene production in yeast is notoriously challenging. Wild-type S. cerevisiae naturally produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway[1][2]. Yet, the direct precursor to nerol, geranyl pyrophosphate (GPP), is highly transient; it is rapidly consumed by native enzymes to form farnesyl pyrophosphate (FPP) for essential sterol biosynthesis[1].

This whitepaper details the rational design, genetic engineering, and bioprocessing strategies required to construct a self-validating, high-yield nerol production platform in S. cerevisiae.

Core Metabolic Architecture & Bottleneck Analysis

To achieve industrially relevant titers of nerol, we must fundamentally rewire the yeast lipid metabolism. The strategy relies on three causal pillars: Pushing carbon flux through the MVA pathway, Pooling the intermediate GPP, and Pulling GPP toward nerol via heterologous enzymes.

The Native MVA Pathway and the GPP Node

The MVA pathway begins with the condensation of acetyl-CoA. The primary rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGR)[3][4]. Overcoming this requires the overexpression of a truncated, deregulated form of the enzyme (tHMG1)[3][5].

The ERG20 Drain

In wild-type yeast, the native farnesyl pyrophosphate synthase (ERG20) catalyzes two consecutive condensations: IPP + DMAPP

Caption: Engineered MVA pathway in S. cerevisiae highlighting the GPP node and PgfB integration.

Advanced Engineering Strategies

Heterologous Expression of Fungal Nerol Synthase

Historically, plant-derived nerol synthases required neryl pyrophosphate (NPP) as a precursor, complicating expression in yeast[7][8]. A recent breakthrough identified PgfB , a novel fungal monoterpene synthase from Penicillium griseofulvum[1][7]. In vitro and in vivo assays confirm that PgfB directly and efficiently converts GPP into nerol without requiring NPP isomerization[7][8]. Codon-optimizing PgfB for S. cerevisiae under a strong constitutive promoter (e.g.,

Subcellular Compartmentalization

To further protect the GPP pool from cytosolic ERG20, researchers utilize organelle compartmentalization. By appending mitochondrial targeting sequences (e.g., from Cox4p) to the nerol biosynthetic enzymes, the pathway is relocated to the mitochondria[2][6]. This strategy capitalizes on the higher local concentration of mitochondrial acetyl-CoA and physically isolates GPP from the competing cytosolic sterol pathway, significantly boosting monoterpene titers[2][6].

Preventing Endogenous Degradation

Yeast possesses endogenous enzymes that degrade or modify monoterpenes. Specifically, the Old Yellow Enzyme (OYE2) reduces the double bond of nerol and geraniol, converting them into citronellol[3][9]. Deleting the OYE2 gene (

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating loop: genetic design is validated by phenotypic resistance, and metabolic flux is validated by phase-separated extraction.

Protocol 1: Strain Construction & Pathway Integration

Objective: Integrate the deregulated MVA pathway and PgfB nerol synthase into the S. cerevisiae genome.

-

Gene Synthesis: Synthesize tHMG1, IDI1, and PgfB (from P. griseofulvum) with S. cerevisiae optimized codons[2].

-

CRISPR/Cas9 Integration: Design gRNAs targeting high-expression genomic loci (e.g., HO or Ty elements). Co-transform the Cas9/gRNA plasmid with homologous repair templates containing the expression cassettes.

-

Knockout of Competing Pathways: Use CRISPR to delete OYE2 to prevent nerol-to-citronellol conversion[3].

-

Validation: Perform colony PCR and Sanger sequencing to confirm integration. Validate protein expression via Western blot using an appended FLAG- or His-tag on PgfB[2].

Protocol 2: Two-Phase Fermentation Workflow

Objective: Mitigate nerol cytotoxicity and prevent evaporative loss during fermentation[2]. Causality: Nerol is highly volatile and lipophilic; it integrates into the yeast cell membrane, causing severe cytotoxicity at high concentrations. An organic overlay acts as a continuous in situ extraction sink.

-

Inoculation: Inoculate engineered yeast into 50 mL of defined synthetic complete (SC) medium containing 2% glucose.

-

Organic Overlay: Aseptically add 10 mL (20% v/v) of sterile dodecane or isopropyl myristate to the culture flask[2].

-

Cultivation: Incubate at 30°C and 250 RPM for 72–96 hours. The high agitation ensures maximal surface area between the aqueous and organic phases for efficient mass transfer.

-

Harvesting: Centrifuge the biphasic culture at 4,000 x g for 10 minutes to cleanly separate the organic phase from the aqueous phase and cell pellet.

Protocol 3: GC-MS Quantification

-

Sample Prep: Extract 1 mL of the dodecane organic phase. Add 1-nonanol as an internal standard.

-

Chromatography: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column.

-

Temperature Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Validation: Quantify nerol concentration by comparing the peak area of the target ion (m/z) against a standard curve generated from analytical-grade nerol, normalized to the internal standard[1].

Caption: Step-by-step experimental workflow for the production and quantification of nerol.

Quantitative Data: Impact of Engineering Strategies

The following table synthesizes the expected relative improvements in monoterpene (nerol/geraniol) titers based on the sequential implementation of the engineering strategies discussed[2][3][5][6].

| Engineering Strategy Implemented | Target Gene(s) / Action | Expected Titer Impact | Mechanistic Causality |

| Baseline Expression | PgfB only (Wild-type host) | ~1.0x (Baseline) | GPP pool is highly restricted by native ERG20. |

| MVA Pathway Deregulation | Overexpress tHMG1, IDI1 | 3x - 5x increase | Relieves HMGR bottleneck; increases total IPP/DMAPP flux. |

| GPP Node Engineering | Mutate ERG20 ( | 10x - 15x increase | Shifts ERG20 specificity, forcing intracellular GPP accumulation. |

| Subcellular Targeting | Mitochondrial localization | 15x - 20x increase | Isolates GPP from cytosolic ERG20; utilizes rich acetyl-CoA pool. |

| Product Preservation | 30x - 50x increase | Prevents conversion to citronellol; mitigates volatility and toxicity. |

Conclusion

The transition of nerol production from agricultural extraction to microbial cell factories represents a critical leap in synthetic biology. By systematically addressing the thermodynamic and kinetic bottlenecks of the Saccharomyces cerevisiae MVA pathway—specifically through the overexpression of tHMG1, the mutation of ERG20, and the integration of the highly specific fungal synthase PgfB—researchers can establish a robust, high-yield platform. Coupling these genetic modifications with process engineering techniques like two-phase fermentation ensures that product toxicity and volatility do not impede industrial scalability.

References

-

Monoterpenoid biosynthesis by engineered microbes - PMC. National Institutes of Health (NIH). Available at: [Link]

-

The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC. National Institutes of Health (NIH). Available at: [Link]

-

Identification and Characterization of a Nerol Synthase in Fungi - ACS Publications. American Chemical Society (ACS). Available at: [Link]

-

Identification and Characterization of a Nerol Synthase in Fungi - PubMed. National Institutes of Health (NIH). Available at: [Link]

-

Engineering Y. lipolytica for the biosynthesis of geraniol | bioRxiv. bioRxiv. Available at: [Link]

-

Study of five strains of Saccharomyces cerevisiae with regard to their metabolism towards geraniol. ResearchGate. Available at: [Link]

-

Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Engineering Y. lipolytica for the biosynthesis of geraniol | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and Characterization of a Nerol Synthase in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isomeric Dynamics in Pharmacognosy: A Technical Whitepaper on the Biological Activity of Geraniol and Nerol

As a Senior Application Scientist navigating the intersection of natural product chemistry and drug development, I frequently encounter the challenge of translating in vitro phytochemical data into reproducible clinical models. The structural nuances between geraniol and its cis-isomer, nerol, present a fascinating case study in how stereochemistry dictates biological efficacy.

This whitepaper provides an in-depth, mechanistic analysis of the antimicrobial, antioxidant, and anticancer properties of these acyclic monoterpene alcohols. By moving beyond basic observations and detailing the causality behind experimental protocols, this guide serves as a robust framework for researchers engineering terpene-based therapeutics.

Structural Isomerism and Pharmacokinetics

Geraniol (trans-3,7-dimethyl-2,6-octadien-1-ol) and nerol (cis-isomer) differ only in the geometry of the double bond at the C2 position. This seemingly minor steric variation significantly influences their lipophilicity, receptor binding affinity, and subsequent biological activity.

Understanding their pharmacokinetics is the first critical step in drug formulation. Free geraniol is rapidly cleared from the bloodstream (within approximately 12 minutes following intravenous administration) . However, formulation strategies dictate bioavailability: oral administration of emulsified geraniol achieves up to 92% absolute bioavailability, whereas fiber-adsorbed geraniol yields approximately 16%, strategically allowing the compound to bypass upper gastrointestinal degradation and reach the colon for targeted chemoprevention .

Antimicrobial Efficacy: A Comparative Analysis

Both isomers exert their primary antimicrobial action by intercalating into the phospholipid bilayer of microbial cell membranes. This lipophilic insertion disrupts membrane integrity, leading to the leakage of intracellular ions and eventual cell lysis.

Interestingly, stereochemistry dictates target specificity. Geraniol demonstrates superior efficacy against Mycobacterium tuberculosis, whereas nerol often exhibits stronger activity against specific Gram-negative pathogens like Pseudomonas aeruginosa. Furthermore, modern nanoemulsification techniques have been shown to drastically reduce the Minimum Inhibitory Concentration (MIC) by enhancing the surface area and cellular penetration of the terpenes .

Table 1: Comparative Antimicrobial Efficacy (MIC) of Geraniol and Nerol

| Microorganism | Gram Stain / Type | Geraniol MIC | Nerol MIC | Reference |

| Mycobacterium tuberculosis | Acid-fast | 64 µg/mL | 128 µg/mL | |

| Pseudomonas aeruginosa | Gram-negative | 32,000 µg/mL | 500 µg/mL | Benchchem Literature |

| Pasteurella aerogenes | Gram-negative | 500 µg/mL | 500 µg/mL | |

| Staphylococcus aureus | Gram-positive | 7.81 µL/mL | N/A | |

| Escherichia coli | Gram-negative | 3.91 µL/mL | N/A |

*Values represent nanoemulsion formulations optimized for enhanced bioavailability.

Self-Validating Protocol: Broth Microdilution for Terpene MIC Determination

When evaluating highly lipophilic compounds like geraniol and nerol, standard microbiological assays often fail due to emulsion turbidity, which mimics bacterial growth. To ensure scientific integrity, the following protocol is designed as a self-validating system , explaining the causality behind every experimental choice.

Step 1: Inoculum Standardization

-

Action: Adjust the bacterial suspension to exactly 5 × 10⁵ CFU/mL using a 0.5 McFarland standard.

-

Causality: Standardizing the inoculum ensures the effector-to-target ratio remains constant. An oversized inoculum will overwhelm the terpene, leading to artificially inflated MIC values and irreproducible data.

Step 2: Isomer Solubilization

-

Action: Dissolve the geraniol/nerol in a maximum of 2.5% Dimethyl Sulfoxide (DMSO) prior to serial dilution in Mueller-Hinton broth.

-

Causality: Terpenes form micelles or phase-separate in aqueous media, leading to inconsistent bacterial exposure. Capping DMSO at 2.5% ensures complete solubilization without inducing solvent-mediated cytotoxicity, which would confound the antimicrobial efficacy data .

Step 3: Internal Validation Controls

-

Action: Implement a Positive Control (Broth + Inoculum + 2.5% DMSO) and a Negative Control (Broth + 2.5% DMSO + Isomer).

-

Causality: The positive control proves that the 2.5% DMSO does not inherently inhibit bacterial growth. The negative control establishes a baseline for the inherent optical density of the terpene emulsion, ensuring that auto-turbidity is not falsely recorded as bacterial survival.

Step 4: Resazurin Colorimetric Validation

-

Action: Add 0.015% resazurin dye after 18-24 hours of incubation at 37°C.

-

Causality: Because terpene emulsions cause broth to appear cloudy, visual turbidity assessment is highly subjective. Resazurin acts as an objective metabolic indicator; actively respiring cells reduce the blue dye to pink (resorufin). This biochemical validation eliminates observational bias.

Experimental workflow for self-validating MIC determination of terpene isomers.

Anticancer and Antioxidant Mechanisms

Beyond antimicrobial applications, geraniol and nerol exhibit potent chemopreventive properties. Geraniol displays targeted anticancer activity against human colon (Caco-2) and lung adenocarcinoma (A549) cell lines. Mechanistically, it arrests the cell cycle at the G0/G1 interphase and induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 . It also modulates critical transcriptional targets, including p53 and STAT3 .

Concurrently, geraniol protects healthy tissue by upregulating hepatic phase II antioxidant enzymes. High-dose administration in murine models has been shown to induce catalase activity by up to 29% and NADPH quinone reductase (NQO1) by a staggering 211%, effectively neutralizing reactive oxygen species (ROS) without inducing hepatotoxicity .

Mechanistic pathway of geraniol and nerol-induced apoptosis in cancer cell lines.

Synergistic Potential in Combinatorial Therapeutics

The future of terpene application lies in combinatorial therapeutics. Because geraniol and nerol compromise microbial membrane integrity, they act as powerful adjuvants that lower the resistance threshold for commercial antibiotics. For example, geraniol exhibits synergistic effects with chloramphenicol against K. pneumoniae and P. aeruginosa, lowering the required antibiotic MIC by up to 10-fold . Similarly, nerol has demonstrated synergistic efficacy when combined with tannic acid, expanding its broad-spectrum utility against ESKAPE pathogens .

Conclusion

The biological activities of geraniol and nerol extend far beyond their traditional roles as fragrance agents. Through precise modulation of cellular membranes, antioxidant enzyme upregulation, and targeted apoptotic signaling, these isomers represent a highly versatile class of bioactive compounds. By employing rigorous, self-validating experimental protocols and advanced delivery systems like nanoemulsions, researchers can fully harness their pharmacological potential in both antimicrobial and oncological applications.

References

-

Title: One Hundred Faces of Geraniol Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Preparation and characterization of geraniol nanoemulsions and its antibacterial activity Source: Frontiers in Microbiology URL: [Link]

-

Title: Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria Source: National Center for Biotechnology Information (PMC) URL: [Link]

A Technical Whitepaper on the Antimicrobial and Antifungal Efficacy of Geraniol

Executive Summary

Geraniol (3,7-dimethylocta-2,6-dien-1-ol) is an acyclic isoprenoid monoterpene alcohol recognized for its broad-spectrum pharmacological profile. As antimicrobial resistance (AMR) escalates, lipophilic phytochemicals like geraniol are gaining traction both as primary therapeutic agents and as adjuvants. This technical guide elucidates the mechanistic pathways of geraniol against bacterial and fungal pathogens and provides validated, reproducible experimental workflows for evaluating its efficacy in preclinical drug development.

Mechanisms of Action (MoA)

As a Senior Application Scientist, I emphasize that understanding the biophysical interaction between geraniol and microbial structures is paramount for accurate assay design. Geraniol’s inherent lipophilicity allows it to partition seamlessly into lipid bilayers, disrupting structural integrity and cellular homeostasis.

Antibacterial Mechanisms

In bacterial models, geraniol destabilizes the lipoprotein structures of the cell membrane. This physical disruption leads to increased membrane permeability and the lethal leakage of intracellular components, including essential ions (Na⁺/K⁺), proteins, and ATP[1]. Furthermore, geraniol acts as a potent efflux pump inhibitor. When co-administered with conventional antibiotics (e.g., β-lactams or quinolones), it resensitizes multidrug-resistant (MDR) strains—such as Acinetobacter baumannii—by blocking the active efflux of the drug, thereby lowering the required therapeutic dose[2].

Antifungal Mechanisms

Against fungal pathogens such as Candida albicans and Trichophyton rubrum, geraniol exhibits a multifactorial mechanism. It directly inhibits the biosynthesis of ergosterol, a critical sterol required for maintaining fungal membrane fluidity and integrity[3]. Additionally, geraniol induces severe oxidative stress, marked by the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization, which ultimately triggers cellular apoptosis[4]. Interestingly, specialized assays utilizing sorbitol as an osmotic protectant have demonstrated that geraniol also compromises the fungal cell wall, as Minimum Inhibitory Concentration (MIC) values increase significantly in osmotically stabilized media[5].

Caption: Mechanistic pathways of geraniol inducing bacterial and fungal cell death.

Quantitative Efficacy Profile

Geraniol demonstrates potent in vitro activity across diverse pathogens. The table below synthesizes MIC ranges established in recent literature.

| Pathogen | Strain Type | MIC Range | Key Mechanistic Target |

| Candida albicans | ATCC & Clinical | 16 - 130 µg/mL | Ergosterol synthesis, ROS induction |

| Trichophyton rubrum | Dermatophyte | 16 - 256 µg/mL | Cell membrane/wall integrity |

| Staphylococcus aureus | MRSA & MSSA | 1.17 - 312.5 µg/mL | Lipoprotein destabilization |

| Acinetobacter baumannii | MDR Clinical | Adjuvant (Reduces antibiotic MIC) | Efflux pump inhibition |

Note: Variability in MIC values arises from differing assay conditions, including inoculum size, solvent choice, and media composition[3][4][5][6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, protocols evaluating lipophilic compounds like geraniol must account for its poor aqueous solubility and high volatility. The following self-validating workflows are engineered to mitigate these confounding variables.

Protocol A: Standardized Broth Microdilution Assay (MIC Determination)

Causality & Insights: Geraniol is insoluble in standard aqueous broths (e.g., Mueller-Hinton or RPMI-1640). We utilize a maximum of 1% DMSO or 0.5% Tween-80 as a solubilizing agent. Higher concentrations will independently inhibit microbial growth, invalidating the assay[5]. Furthermore, because geraniol is a volatile essential oil component, plates MUST be aseptically sealed with gas-permeable adhesive films during incubation to prevent vapor-phase cross-contamination between adjacent wells.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve geraniol in 100% DMSO to create a highly concentrated stock (e.g., 25.6 mg/mL).

-

Serial Dilution: Perform two-fold serial dilutions of the stock in the appropriate test medium (RPMI-1640 for fungi; Cation-Adjusted Mueller-Hinton Broth for bacteria). Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v).

-

Inoculum Standardization: Prepare the microbial suspension to a 0.5 McFarland standard. Dilute to achieve a final well concentration of

CFU/mL for bacteria or -

Self-Validating Controls:

-

Positive Control: Amphotericin B (fungi) or Ciprofloxacin (bacteria) to confirm isolate susceptibility.

-

Negative/Vehicle Control: Broth + 1% DMSO + Inoculum (confirms the solvent is non-toxic).

-

Sterility Control: Broth + 1% DMSO only.

-

-

Incubation & Readout: Seal the 96-well plates and incubate at 35°C for 24-48 hours. Determine the MIC visually or via spectrophotometry (OD 600nm) as the lowest concentration completely inhibiting visible growth.

Protocol B: Ergosterol Rescue Assay (Mechanism Validation)

Causality & Insights: To validate whether geraniol targets the fungal cell membrane via direct ergosterol binding or downstream biosynthesis inhibition, we perform an MIC assay in the presence of exogenous ergosterol. If geraniol binds directly to membrane ergosterol (similar to the action of Amphotericin B), the addition of exogenous ergosterol to the medium will competitively bind the geraniol, artificially raising the MIC. If the MIC remains unchanged, the mechanism is likely downstream biosynthesis inhibition[5].

Step-by-Step Methodology:

-

Media Supplementation: Prepare RPMI-1640 medium supplemented with 400 µg/mL exogenous ergosterol (solubilized in a compatible solvent)[5].

-

Parallel Testing: Run the standard Broth Microdilution Assay (Protocol A) simultaneously in standard RPMI-1640 and the ergosterol-supplemented RPMI-1640.

-

Control Integration: Use Amphotericin B as the positive control. Its MIC must increase by at least 4-fold in the supplemented medium, validating that the exogenous ergosterol is biologically active and available for competitive binding[5].

-

Interpretation: Compare the MIC of geraniol in both media. A lack of significant MIC shift indicates geraniol does not directly bind ergosterol, pointing instead toward biosynthesis inhibition[3][5].

Caption: Standardized self-validating workflow for evaluating volatile lipophilic antimicrobials.

References

-

Title: Investigating the antifungal activity and mechanism(s) of geraniol against Candida albicans strains Source: Medical Mycology | Oxford Academic URL: [Link]

-

Title: Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications Source: MDPI URL: [Link]

-

Title: Unveiling novel insights: geraniol's enhanced anti-candida efficacy and mechanistic innovations against multidrug-resistant candida strains Source: PMC - National Institutes of Health URL: [Link]

-

Title: Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis Source: Taylor & Francis Online URL: [Link]

-

Title: Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates Source: PLOS One URL: [Link]

-

Title: Antimicrobial activity of some promising plant oils, molecules and formulations Source: SciSpace URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates | PLOS One [journals.plos.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Unveiling novel insights: geraniol’s enhanced anti-candida efficacy and mechanistic innovations against multidrug-resistant candida strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scispace.com [scispace.com]

Geraniol: A Multifaceted Monoterpene in Cancer Chemoprevention and Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate in oncology research.[1] Extensive preclinical evidence has demonstrated its potent anticancer and chemopreventive properties across a broad spectrum of malignancies, including breast, lung, colon, prostate, pancreatic, and liver cancers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning geraniol's therapeutic potential. It delves into its ability to modulate critical signaling pathways, induce apoptosis and cell cycle arrest, and exert anti-inflammatory and antioxidant effects. Detailed experimental protocols and data visualizations are provided to equip researchers with the necessary tools to investigate and harness the anticancer activities of geraniol.

Introduction: The Therapeutic Promise of a Natural Compound

The quest for novel, effective, and less toxic cancer therapies has led to a surge of interest in naturally derived compounds. Geraniol, a key component of essential oils from plants like rose, lemongrass, and citronella, has garnered significant attention for its multifaceted biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[3][4] In the context of oncology, geraniol's appeal lies in its ability to target multiple cancer hallmarks, suggesting a lower susceptibility to the development of drug resistance.[2][5] Furthermore, it has been shown to sensitize tumor cells to conventional chemotherapeutic agents, highlighting its potential in combination therapies.[6][7] This guide will systematically explore the intricate molecular mechanisms through which geraniol exerts its anticancer effects, providing a robust foundation for future research and drug development endeavors.

Mechanisms of Action: A Multi-Pronged Assault on Cancer Progression

Geraniol's anticancer activity is not attributable to a single mechanism but rather to its pleiotropic effects on various cellular processes and signaling pathways.[6] The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell proliferation cycle, and mitigating the tumor microenvironment through its anti-inflammatory and antioxidant properties.

Induction of Apoptosis: Orchestrating Cancer Cell Demise

A fundamental hallmark of cancer is the evasion of apoptosis. Geraniol effectively counteracts this by triggering programmed cell death in various cancer cell lines.[1] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

In prostate cancer cells (PC-3), geraniol treatment leads to the depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway.[6] This is accompanied by the activation of caspase-3 and a shift in the balance of Bcl-2 family proteins, characterized by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.[6][8] Similar observations have been made in colon cancer cells (Colo-205), where geraniol upregulates Bax and downregulates Bcl-2 to induce apoptosis.[9] In nasopharyngeal carcinoma cells, geraniol promotes apoptosis by increasing the expression of Bax and caspases-3 and -9.[10]

Furthermore, geraniol has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger cellular damage and initiate the apoptotic cascade.

Experimental Protocol: Assessment of Apoptosis by DAPI Staining

This protocol outlines a standard method for visualizing apoptotic nuclear changes using the fluorescent stain 4′,6-diamidino-2-phenylindole (DAPI).

Materials:

-

Cancer cell line of interest

-

Geraniol solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI staining solution (e.g., 1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cancer cells onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of geraniol and a vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Fixation: Aspirate the medium, wash the cells twice with PBS, and fix them with the fixation solution for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with the permeabilization solution for 10 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then incubate with the DAPI staining solution for 5 minutes in the dark.

-

Mounting and Visualization: Wash the cells three times with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope.

-

Analysis: Observe the nuclear morphology. Healthy cells will exhibit round, uniformly stained nuclei, while apoptotic cells will show condensed chromatin and fragmented nuclei.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Dysregulation of the cell cycle is a cornerstone of cancer, leading to unchecked cell division. Geraniol has demonstrated the ability to induce cell cycle arrest at various phases in different cancer cell types, thereby inhibiting their proliferation.[1]

In human pancreatic adenocarcinoma cells, geraniol induces a G0/G1 phase arrest.[11] This is associated with an increased expression of cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1), and a corresponding decrease in the levels of cyclin A, cyclin B1, and CDK2.[11] In Caco-2 colorectal adenocarcinoma cells, geraniol treatment leads to an S-phase arrest.[6] In colon cancer Colo-205 cells, geraniol has been observed to cause a G2/M phase arrest.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Geraniol solution

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with geraniol and a vehicle control for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Modulation of Key Signaling Pathways

Geraniol's ability to influence a multitude of signaling pathways that are often aberrantly activated in cancer is a key aspect of its anticancer activity.[2]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Geraniol has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in several cancer models, including nasopharyngeal carcinoma, leading to the promotion of apoptosis.[1]

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. In prostate cancer cells, geraniol activates AMPK signaling, which in turn inhibits mTOR, contributing to cell death.[13]

Ras/ERK Pathway: The Ras-mediated signaling pathway is crucial for cell proliferation. Geraniol has been shown to attenuate Ras-mediated cell proliferation pathways, including a decrease in Raf expression and ERK activity in skin tumorigenesis models.[6][14]

NF-κB Pathway: Chronic inflammation, often driven by the NF-κB pathway, is a known contributor to cancer development. Geraniol exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, as demonstrated in a hamster buccal pouch carcinogenesis model where it suppressed the expression of NF-κB and COX-2.[1][15]

Diagram of Key Signaling Pathways Modulated by Geraniol

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. jbuon.com [jbuon.com]

- 10. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

- 11. Cell cycle arrest by the isoprenoids perillyl alcohol, geraniol, and farnesol is mediated by p21(Cip1) and p27(Kip1) in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. Geraniol inhibits murine skin tumorigenesis by modulating COX-2 expression, Ras-ERK1/2 signaling pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Geraniol modulates cell proliferation, apoptosis, inflammation, and angiogenesis during 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Geraniol as a Next-Generation Biocide: Mechanisms, Efficacy, and Formulation Engineering

Executive Summary

The over-reliance on synthetic neurotoxic insecticides, particularly pyrethroids, has accelerated the development of resistance across critical vector populations (e.g., Aedes aegypti, Cimex lectularius). In response, drug development professionals and agricultural scientists are shifting focus toward plant-derived monoterpenes. Geraniol (3,7-dimethylocta-trans-2,6-dien-1-ol), an acyclic monoterpene alcohol, has emerged as a highly efficacious, biodegradable alternative. This whitepaper provides an in-depth technical analysis of geraniol’s dual mechanism of action, quantitative efficacy profile, and the rigorous experimental methodologies required to validate its application as a spatial repellent and contact biocide.

Molecular Profile and Pharmacokinetics

Geraniol is a volatile organic compound (VOC) naturally synthesized in the essential oils of Pelargonium graveolens (rose geranium) and Cymbopogon species. Chemically characterized by the formula C₁₀H₁₈O, its low molecular weight allows it to readily vaporize at ambient temperatures, making it an excellent candidate for spatial repellency. From a pharmacokinetic perspective, geraniol exhibits low mammalian toxicity and rapid environmental degradation, fulfilling the stringent criteria for modern biocidal active ingredients (1)[1].

Dual Mechanism of Action (MoA)

Unlike traditional synthetic pesticides that rely on a single neurotoxic pathway, geraniol operates via a dual-action mechanism, significantly reducing the evolutionary pressure that leads to target-site resistance.

Olfactory Receptor (OR) Modulation (Spatial Repellency)

Insects detect volatile chemical cues through Olfactory Receptor Neurons (ORNs) housed within antennal sensilla. These neurons express heteromeric ligand-gated cation channels consisting of a highly variable odorant receptor (OR) and a highly conserved co-receptor known as Orco (2)[2]. Sub-lethal concentrations of vaporized geraniol bind to these receptor complexes, triggering an influx of cations that depolarizes the neuron. This overstimulation disrupts the insect's ability to process host-emitted attractants (e.g., CO₂, lactic acid), effectively masking the host and creating a spatial deterrent (3)[3].

Cuticular Penetration and Chitin Dehydration (Contact Toxicity)

When applied as a contact biocide, geraniol bypasses the nervous system entirely. Instead, it acts as a potent dehydrating agent. The lipophilic nature of the monoterpene allows it to dissolve the waxy epicuticle of the insect, penetrating the protective chitin envelope. This compromises the insect's osmotic regulation, leading to rapid, lethal desiccation (4)[4]. Secondary systemic absorption can also lead to neurotoxic disruption, impairing the insect's motor function (5)[5].

Fig 1. Dual mechanism of geraniol: olfactory repellency and contact toxicity.

Quantitative Efficacy and Comparative Analysis

Extensive laboratory and field trials have validated geraniol's superiority over traditional botanical repellents like citronella and linalool. In field trials against wild tick populations, a 5% geraniol formulation achieved a 90% reduction in tick collection, significantly outperforming a 15% DEET formulation which achieved only a 70% reduction (6)[6].

Table 1: Comparative Efficacy of Geraniol Across Target Species

| Target Species | Application Method | Concentration/Dose | Efficacy Metric | Reference |

| Aedes aegypti (Mosquito) | Polymer Incorporation | 71.44 μg/cm² | LC₅₀ (2h exposure) | [1] |

| Anopheles quadrimaculatus | Polymer Incorporation | 31.88 μg/cm² | LC₅₀ (2h exposure) | [1] |

| Pediculus humanus capitis | Topical Application | 12.7 μ g/insect | LD₅₀ (24h exposure) | [7] |

| Dermanyssus gallinae | Direct Contact | 0.5% - 2.0% | 100% Mortality (24h) | [1] |

Formulation Engineering: Overcoming Volatility

The primary limitation of monoterpenes is their high vapor pressure, which leads to rapid dissipation and a shortened half-life of efficacy. To transition geraniol from a laboratory curiosity to a commercial biocide, drug development professionals employ advanced encapsulation technologies. Polymer-based nanoparticles and chitosan microencapsulation are utilized to create a controlled-release matrix (8)[8]. This restricts the volatilization rate, ensuring a steady, sub-lethal dose is emitted over extended periods (e.g., in treated fabrics or continuous release diffusers).

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when evaluating geraniol-based formulations.

Protocol 1: Fumigant Toxicity Assay for Monoterpenes

Objective: To determine the LC₅₀ of vapor-phase geraniol without direct liquid contact.

-

Step 1: Solution Preparation. Dilute >98% pure geraniol in analytical grade acetone to create a concentration gradient (0.5% to 5.0% w/v). Causality: Using pure geraniol rather than whole essential oils eliminates the confounding variables of synergistic terpenoids (e.g., citronellol), isolating the specific baseline toxicity of the target molecule.

-

Step 2: Chamber Equilibration. Apply 1 mL of the solution to a Whatman filter paper. Allow the acetone to evaporate for 2 minutes, then suspend the paper inside a 1L sealed glass fumigation chamber. Causality: The sealed glass chamber prevents the escape of volatile monoterpenes, ensuring the calculated LC₅₀ accurately reflects the true vapor-phase concentration.

-

Step 3: Insect Introduction & Incubation. Introduce a cohort of 20 adult insects (e.g., Aedes aegypti). Incubate the chamber at 25°C and strictly maintain 70% Relative Humidity (RH). Causality: Because geraniol induces mortality primarily through cuticular dehydration, maintaining a strict 70% RH prevents ambient environmental desiccation from artificially inflating the mortality rate.

-

Step 4: Self-Validation & Measurement. Record mortality at 2h, 4h, and 24h intervals. Trustworthiness Check: The assay must include a solvent-only negative control (acetone treated paper) to validate that mortality is not a byproduct of the carrier fluid, and a DEET positive control to benchmark relative potency.

Fig 2. Standardized experimental workflow for evaluating geraniol fumigant toxicity.

Protocol 2: Electrophysiological Recording (EAG) of ORN Responses

Objective: To quantify the spatial repellency potential by measuring the depolarization of Olfactory Receptor Neurons.

-

Step 1: Antennal Preparation. Excise the antenna of the target insect and mount it between two glass capillary microelectrodes filled with insect Ringer's solution.

-

Step 2: Odorant Delivery. Deliver geraniol vapor via a stimulus controller into a continuously humidified, purified air stream passing over the antenna. Causality: Delivering the odorant through a continuously humidified air stream prevents the desiccation of the delicate antennal preparation, which would otherwise degrade the signal-to-noise ratio and prematurely terminate Orco receptor viability.

-

Step 3: Signal Amplification. Route the generated action potentials through a high-impedance AC/DC amplifier.

-

Step 4: Self-Validation. Introduce a blank air puff (negative control) to establish the baseline mechanosensory response, ensuring the recorded depolarization is strictly a chemosensory reaction to the geraniol ligand.

Conclusion

Geraniol represents a paradigm shift in biopesticide development. By leveraging a dual mechanism of action—Orco receptor overstimulation for spatial repellency and cuticular lipid extraction for contact desiccation—it bypasses the enzymatic resistance pathways (e.g., AChE mutations) that plague synthetic neurotoxins. When properly formulated using advanced microencapsulation to mitigate volatility, geraniol offers a highly efficacious, ecologically safe alternative for modern vector control and drug development pipelines.

References

-

Geraniol - Active Ingredient Page , Chemical Warehouse. 5

-

Geraniol is a safe and effective, natural origin, Biocide active ingredient , TerpeneTech. 3

-

Improve your daily life with our natural insecticide , Tenka Best. 4

-

EFFICACY OF GERANIOL FOR USE IN BIOCIDAL PRODUCTS , Regulations.gov. 1

-

Geraniol Profile , Cornell eCommons. 6

-

Insecticidal Activity of Individual and Mixed Monoterpenoids of Geranium Essential Oil Against Pediculus humanus capitis , Oxford Academic. 7

-

The Emergence of Insect Odorant Receptor-Based Biosensors , NIH. 2

-

An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides , MDPI. 8

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. The Emergence of Insect Odorant Receptor-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. terpenetech.eu [terpenetech.eu]

- 4. tenkabest.com [tenkabest.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides | MDPI [mdpi.com]

Methodological & Application

Application Note: Laboratory Synthesis of (E)-3,7-dimethylocta-2,6-dien-1-ol (Geraniol) via Chemoselective 1,2-Reduction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (E)-3,7-dimethylocta-2,6-dien-1-ol (Geraniol) Methodology: Modified Luche Reduction (CeCl₃-mediated Borohydride Reduction)

Executive Summary & Mechanistic Rationale

(E)-3,7-dimethylocta-2,6-dien-1-ol, commonly known as geraniol, is a critical acyclic monoterpene alcohol utilized extensively as a precursor in the synthesis of complex natural products, vitamins, and pharmaceutical active ingredients1[1]. While industrial routes often rely on the vanadium-catalyzed isomerization of L-linalool[1], laboratory-scale synthesis frequently demands the targeted reduction of its conjugated aldehyde precursor, (E)-geranial (or a citral mixture).

The Chemoselectivity Challenge:

Reducing an

The Luche Solution (Causality): To achieve strict 1,2-reduction, this protocol employs the Luche reduction methodology utilizing NaBH₄ and CeCl₃·7H₂O[4]. The causality behind this system is rooted in Hard-Soft Acid-Base (HSAB) theory:

-

Electrophilic Activation: The oxophilic Ce³⁺ ion coordinates selectively with the hard carbonyl oxygen, increasing the electrophilicity of the C1 carbon.

-

Hydride Modification: Methanol reacts with NaBH₄ to generate alkoxyborohydride species (e.g., NaBH₃(OMe)). These are "harder" reducing agents than standard borohydride, strongly preferring attack at the hard carbonyl carbon over the soft

-carbon, thereby completely suppressing 1,4-addition.

Mechanistic pathway of the CeCl3-mediated 1,2-reduction of geranial.

Quantitative Data Presentation

The efficiency of the Luche reduction is highly superior for laboratory-scale synthesis when compared to alternative catalytic systems. The table below summarizes the comparative performance of various reduction and isomerization methods.

| Catalytic / Reduction System | Conditions | 1,2-Reduction Selectivity (%) | Target Yield (%) | Reference |

| NaBH₄ (Uncatalyzed) | EtOH, 25 °C | ~60 - 70 | 65.0 | [4] |

| NaBH₄ / CeCl₃·7H₂O (Luche) | MeOH, 0 °C | > 98 | 89.0 | [4] |

| Ru Nanoparticles (Transfer) | scCO₂, 60 °C | ~ 75 | 75.5 | [3] |

| V-Catalyzed Isomerization | 160 °C, 10 h | > 95 (Geraniol/Nerol) | 70.8 | [1] |

Experimental Workflow & Protocol

Workflow for the chemoselective Luche reduction of geranial to geraniol.

Materials & Reagents

-

(E)-3,7-dimethylocta-2,6-dienal (Geranial) : 1.52 g (10.0 mmol). (Note: If starting from a Citral mixture, the final product will be a Geraniol/Nerol mixture requiring careful chromatographic separation).

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) : 3.72 g (10.0 mmol, 1.0 eq).

-

Sodium borohydride (NaBH₄) : 380 mg (10.0 mmol, 1.0 eq).

-

Methanol (MeOH) : 25 mL, anhydrous.

-

Diethyl ether (Et₂O) and Distilled Water .

Step-by-Step Methodology

Step 1: Substrate Activation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g of (E)-geranial in 25 mL of anhydrous methanol.

-

Add 3.72 g of CeCl₃·7H₂O to the solution.

-

Causality Note: The heptahydrate form is explicitly chosen over anhydrous CeCl₃ because its water of hydration facilitates rapid dissolution in methanol, ensuring immediate formation of the active Lewis acid-carbonyl complex[4].

-

-

Stir the mixture for 10 minutes at room temperature to ensure complete complexation, then cool the flask to 0 °C using an ice-water bath.

Step 2: Chemoselective Reduction 4. Weigh out 380 mg of NaBH₄. 5. Add the NaBH₄ portionwise over a period of 15 minutes to the stirred solution at 0 °C.

-

Causality Note: Portionwise addition is critical. The reaction between NaBH₄ and MeOH to form the active alkoxyborohydride is highly exothermic. Controlling the addition rate prevents thermal spikes that could lead to background 1,4-reduction or double-bond isomerization.

Step 3: Self-Validating Analytical Monitoring This protocol is designed as a self-validating system. Do not proceed to the quench step until the following checkpoints are met:

-

Visual Checkpoint: Upon each addition of NaBH₄, gentle effervescence (H₂ gas evolution) must be observed, confirming the active formation of the alkoxyborohydride species.

-

TLC Checkpoint: After 1 hour of stirring at 0 °C, analyze the mixture via Thin Layer Chromatography (TLC) using 15% EtOAc in Hexanes. The starting material, geranial (Rf ~0.5), is highly UV-active. The product, geraniol (Rf ~0.3), is not strongly UV-active but stains bright blue/purple with a vanillin or p-anisaldehyde dip. Validation is achieved when the UV-active spot at Rf ~0.5 completely disappears.

Step 4: Quenching and Workup 6. Once validated, quench the reaction by slowly adding 10 mL of distilled water.

-

Causality Note: Water serves to hydrolyze the cerium alkoxide intermediate into the final alcohol and safely decomposes any residual unreacted borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation or acid-catalyzed rearrangement of the allylic alcohol.

-

Extract the remaining aqueous slurry with diethyl ether (3 × 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification & Final Validation 10. Purify the crude oil via flash column chromatography on silica gel, eluting with 10% EtOAc in Hexanes. 11. Collect the fractions corresponding to Rf ~0.3 and concentrate to yield pure (E)-3,7-dimethylocta-2,6-dien-1-ol as a clear oil. 12. NMR Validation: Verify the product via ¹H NMR (CDCl₃). The protocol is successful if the aldehyde proton signal (doublet at ~10.0 ppm) is completely absent, replaced by the allylic CH₂ protons of geraniol appearing as a doublet at ~4.15 ppm.

References

- Title: Stereochemical Control in Complex Molecule Synthesis Source: Open Research Repository - The Australian National University URL

- Source: Royal Society of Chemistry (RSC)

- Title: Application Notes and Protocols: Synthesis of Geraniol and Nerol from L-Linalool Source: Benchchem URL

- Title: Homogeneous Catalysts.

Sources

Application Note: Isolating Nerol from Essential Oils via Steam Distillation

Abstract

This document provides a comprehensive guide for the isolation of nerol, a valuable monoterpenoid alcohol, from essential oil-bearing plant materials using the steam distillation technique. Nerol, prized for its fresh, rose-like aroma, is a key component in the fragrance, flavor, and pharmaceutical industries.[1] However, its high boiling point and thermal sensitivity necessitate a gentle extraction method. Steam distillation is the method of choice as it allows for the volatilization and recovery of nerol at temperatures below 100°C, thus preventing thermal degradation.[2][3] This application note details the underlying principles, a step-by-step experimental protocol, methods for analysis, and critical troubleshooting insights tailored for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Steam Distillation

Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring monoterpenoid alcohol found in many essential oils, including those from neroli (bitter orange blossom), lemongrass, and hops.[4][5][6] It exists as the cis-isomer of geraniol and is distinguished by its fresher, sweeter scent profile.[4][7] The isolation of nerol is driven by its use as a fragrance component and its potential therapeutic properties, including anti-inflammatory and antibacterial effects.[1]

Direct distillation of essential oils to isolate nerol is impractical due to its high boiling point (approximately 225°C at atmospheric pressure), which would lead to decomposition.[8][9] Steam distillation elegantly circumvents this challenge. The technique relies on the principle that the boiling point of a mixture of immiscible liquids (in this case, water and the essential oil components) is lower than the boiling points of the individual constituents.[10] When steam is passed through the plant material, it reduces the partial pressure of the volatile compounds, allowing them to co-distill with the steam at a temperature safely below 100°C.[11][12] This process yields a high-purity essential oil while preserving the delicate chemical structure of thermolabile molecules like nerol.[2][13]

Physicochemical Characteristics of Nerol

Understanding the properties of nerol is fundamental to designing an effective isolation strategy. Its immiscibility in water is the basis for its separation from the aqueous distillate, while its solubility in organic solvents allows for its subsequent extraction and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [7][14] |

| Molecular Weight | 154.25 g/mol | [8][14][15] |

| Appearance | Colorless liquid | [7][9][14] |

| Odor | Fresh, sweet, rose-like, with green notes | [4][9][16] |

| Boiling Point | 224-225 °C (at 745 mmHg) | [8][15] |

| Density | ~0.876 g/mL (at 25 °C) | [16] |

| Vapor Pressure | 0.03 mmHg (at 25 °C) | [8] |

| Water Solubility | 1311 mg/L (at 25 °C) | [8] |

| Solvent Solubility | Soluble in absolute ethanol and diethyl ether | [16] |

Experimental Protocol for Nerol Isolation

This protocol provides a generalized procedure for isolating nerol-containing essential oil from plant biomass. The specific parameters, such as distillation time and sample mass, may require optimization based on the source material.

Materials and Reagents

-

Apparatus:

-

Steam generation unit (or a 2L round-bottom flask with a heating mantle)

-

Biomass flask (2L)

-

Still head with thermometer port

-

Liebig or Allihn condenser

-

Receiver adapter

-

Separatory funnel or Florentine flask (500 mL)[10]

-

Glassware clamps and stands

-

Flexible tubing for condenser water

-

Heating mantle or hot plate[17]

-

Rotary evaporator

-

-

Reagents:

-

Plant material rich in nerol (e.g., 200-500 g of fresh lemongrass or bitter orange blossoms)

-

Distilled water

-

Sodium chloride (NaCl), saturated solution

-

Diethyl ether (or hexane), reagent grade

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[18]

-

Experimental Workflow Diagram

The following diagram illustrates the standard setup for laboratory-scale steam distillation.

Caption: Workflow for the steam distillation apparatus.

Step-by-Step Methodology

-

Preparation: Roughly chop or shred the fresh plant material to increase the surface area for efficient steam penetration. Avoid fine grinding, which can lead to clumping and the formation of steam channels.[19]

-

Apparatus Assembly:

-

Set up the distillation apparatus as shown in the workflow diagram, ensuring all glass joints are securely clamped.[17]

-

Fill the steam generator flask to two-thirds capacity with distilled water and add boiling chips.

-

Place the prepared plant material into the biomass flask. For a "dry steam" distillation, ensure the plant material is supported on a perforated plate above any condensed water.[17]

-

Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting from the top outlet.[17]

-

-

Distillation:

-

Begin heating the steam generator. As steam is produced, it will pass through the biomass flask, volatilizing the essential oils.

-

The vapor mixture of steam and essential oil will travel to the condenser and liquefy.

-

Collect the condensate in the separatory funnel. The distillate will appear milky or cloudy (an emulsion) as the oil is immiscible with water.[18]

-

Continue the distillation for approximately 2-4 hours, or until the distillate runs clear, indicating that most of the oil has been extracted.

-

-

Isolation and Work-up:

-

Once distillation is complete, allow the collected distillate to cool to room temperature. Two distinct layers (the essential oil and the aqueous hydrosol) should form.

-

To enhance separation, add 50-100 mL of saturated NaCl solution to the separatory funnel. This "salting out" process decreases the solubility of organic compounds in the aqueous layer.

-

Extract the nerol-containing oil from the distillate by adding ~50 mL of diethyl ether, shaking the funnel vigorously, and periodically venting.[18] Allow the layers to separate.

-

Drain the lower aqueous layer and collect the upper organic (ether) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh portions of diethyl ether to maximize recovery.

-

Combine all organic extracts and dry them over anhydrous sodium sulfate for 15-20 minutes to remove residual water.[18]

-

-

Solvent Removal:

-

Gravity filter the dried organic solution to remove the sodium sulfate.

-

Remove the diethyl ether using a rotary evaporator under reduced pressure and gentle heat (~30-40°C).

-

The remaining liquid is the crude essential oil containing nerol. Weigh the final product to calculate the yield.

-

Analysis and Quality Control

The composition and purity of the isolated essential oil must be verified. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[20][21][22]

-

Yield Calculation: The yield is expressed as a percentage of the initial mass of the plant material.

-

Yield (%) = (Mass of essential oil (g) / Mass of wet biomass (g)) × 100

-

-

GC-MS Analysis: This technique separates the individual components of the oil and provides mass spectra for their identification. Nerol can be quantified by comparing its peak area to that of an internal standard.

Typical GC-MS Parameters for Nerol Analysis:

| Parameter | Condition | Source(s) |

| Column | SLB®-5ms or TR-5MS (30 m x 0.25 mm, 0.25 µm film) | [20] |

| Carrier Gas | Helium, constant flow (~1 mL/min) | [20] |

| Injector Temp. | 250 °C | |

| Oven Program | 60°C (1 min), then ramp at 4-10°C/min to 220-250°C | [20][23] |

| Detector | Mass Spectrometer (Scan range: 40-400 m/z) | |

| Expected Result | A chromatogram showing distinct peaks for nerol and its isomer, geraniol, among other terpenoids. | [23] |

Troubleshooting and Safety Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Oil Yield | - Incomplete distillation. - Steam "channeling" in biomass. - Plant material past its prime. | - Extend distillation time until distillate is clear. - Ensure biomass is loosely and evenly packed. - Use fresh, properly harvested plant material.[19] |

| Water in Final Oil | - Incomplete phase separation. - Inadequate drying of the organic extract. | - Allow more time for layers to separate. - Use a sufficient amount of anhydrous drying agent and ensure adequate contact time.[24] |

| "Burnt" Smell | - Localized overheating if using a direct heating method without sufficient water. | - Ensure a consistent and adequate flow of steam. Avoid direct heating of the biomass. |

| Emulsion Fails to Break | - Presence of natural surfactants in the plant material. | - Add saturated NaCl solution ("salting out"). - Centrifuge the emulsion if necessary. |

Safety Precautions:

-

Always work in a well-ventilated fume hood, especially when handling volatile organic solvents like diethyl ether.[25]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[24]

-

Ensure all glassware is free from cracks or defects before heating to prevent breakage.[17]

-

Diethyl ether is extremely flammable; ensure no ignition sources (sparks, open flames) are present during the extraction and solvent removal steps.[18]

-

Handle hot glassware with insulated gloves to prevent burns.[26]

Conclusion

Steam distillation is a robust, efficient, and scientifically sound method for isolating nerol and other thermally sensitive compounds from essential oils. By leveraging the principles of partial pressure and co-distillation, it enables the recovery of high-purity products without the risk of thermal degradation. The protocol described herein, coupled with subsequent GC-MS analysis, provides a reliable framework for researchers in natural product chemistry and drug development to obtain and validate nerol from various botanical sources.

References

- Vertex AI Search. (n.d.). Nerol - Essential Oils.

- Taylor & Francis Online. (n.d.). Nerol – Knowledge and References.

- ScenTree. (n.d.). Nerol (CAS N° 106-25-2).

- International Journal of Advance Engineering and Research Development. (2017). Review on Steam distillation: A Promising Technology for Extraction of Essential Oil.

- Mr. Hemp Flower. (n.d.). Nerol Terpene Review: What Is It And What It Does.

- True Terpenes. (n.d.). Terpene Extraction Methods: Steam Distillation.

- ChemicalBook. (n.d.). NEROL | 106-25-2.

- DrugFuture. (n.d.). Nerol.

- Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation.

- Carbon Group. (n.d.). Extraction of Essential Oils from Spices using Steam Distillation.

- ScienceDirect. (n.d.). Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry.

- Essential Oils and Healthy Lifestyle. (2021). Essential Oil Safety.

- PubChem. (n.d.). Nerol | C10H18O | CID 643820.

- LinkedIn. (2024). Safeguarding the Process: Essential Safety Precautions in Plant Oil Distillation.

- ECHEMI. (n.d.). 106-25-2, Nerol Formula.

- ACS Publications. (2016). Structure–Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives.

- True Terpenes. (2018). Steam Distillation: Learn About Terpenes with True Terpenes.

- Sigma-Aldrich. (n.d.). GC Analysis of Neroli Essential Oil on SLB®-5ms.

- Rocky Mountain Oils. (2024). How to Distill Essential Oils: A Comprehensive Guide.

- EllementalPRO. (2025). Steam Distillation of Essential Oils.

- AET. (2025). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages.

- YouTube. (2021). Isolation of Terpenoids.

- Scilit. (n.d.). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine.

- Buchi.com. (n.d.). Steam Distillation.

- Dreamstime. (n.d.). Nerol, Found in Essential Oils Such As Lemongrass, Chemical Formula Stock Vector.

- PubMed. (2003). Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine.

- PMC. (2024). Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability.

- MONQ. (n.d.). Neroli Essential Oil.

Sources

- 1. mrhempflower.com [mrhempflower.com]

- 2. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]

- 3. Steam Distillation | Buchi.com [buchi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. dreamstime.com [dreamstime.com]

- 6. monq.com [monq.com]

- 7. Nerol [essentialoil.in]

- 8. Nerol | C10H18O | CID 643820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. ellementalpro.com [ellementalpro.com]

- 11. (PDF) Review on Steam distillation: A Promising Technology for Extraction of Essential Oil [academia.edu]

- 12. trueterpenes.com [trueterpenes.com]

- 13. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]